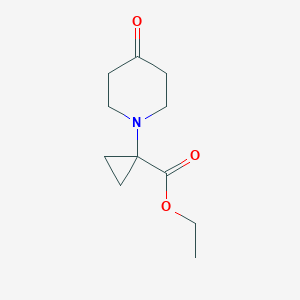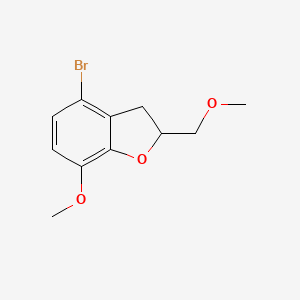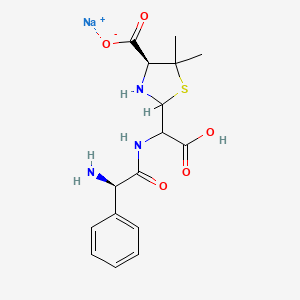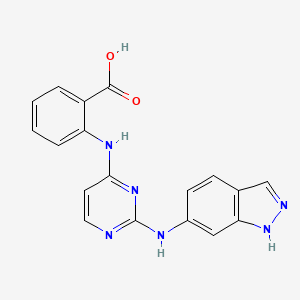![molecular formula C17H14N2O2 B12937018 1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione CAS No. 67749-18-2](/img/structure/B12937018.png)
1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione is a complex heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phthalhydrazide with aromatic aldehydes, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts such as DBU-based ionic liquids to enhance the efficiency and yield of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with high purity.
Chemical Reactions Analysis
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles.
Cyclization: Further cyclization reactions can be performed to create more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione can be compared with other similar compounds such as:
Pyridazinone derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Phthalazine derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
The uniqueness of 1-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
67749-18-2 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-methyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),5,10,12,14,16-hexaene-2,9-dione |
InChI |
InChI=1S/C17H14N2O2/c1-11-5-4-8-18-16(20)14-9-12-6-2-3-7-13(12)10-15(14)17(21)19(11)18/h2-7,9-11H,8H2,1H3 |
InChI Key |
VJHKQAVORRVILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCN2N1C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




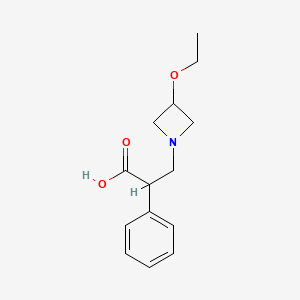
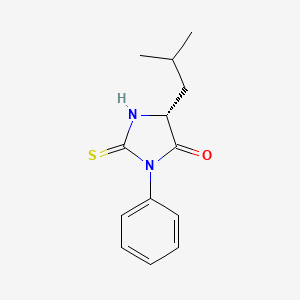
![6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B12936958.png)
![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
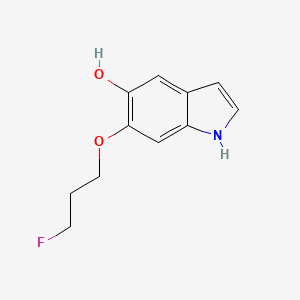
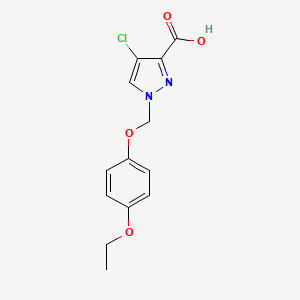
![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
